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Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the hydrophilicity and
solubility characteristics of the fluorescent dye ATTO 590. While direct quantitative data for
ATTO 590's octanol-water partition coefficient (logP) and specific solubility values in various
solvents are not extensively published, this guide synthesizes available information and
presents detailed experimental protocols for their determination.

Introduction to ATTO 590

ATTO 590 is a fluorescent label belonging to the rhodamine class of dyes.[1] It is characterized
by strong absorption, a high fluorescence quantum yield, and excellent thermal and
photostability.[1] These properties make it a valuable tool in a wide range of applications,
including single-molecule detection, high-resolution microscopy (such as PALM, dSTORM, and
STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1]

Structurally, ATTO dyes, including ATTO 590, feature a rigid chromophore, which prevents the
formation of isomers in solution and ensures consistent optical properties largely independent
of the solvent and temperature. Many ATTO dyes are noted for their good water solubility.[2]
ATTO 590 itself is consistently described as being moderately hydrophilic.[1][2]

Hydrophilicity of ATTO 590
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Hydrophilicity, a critical parameter for any molecule used in aqueous biological systems, is
often quantified by the octanol-water partition coefficient (logP). This value represents the ratio
of a compound's concentration in a nonpolar solvent (octanol) to its concentration in a polar
solvent (water) at equilibrium. A lower logP value indicates higher hydrophilicity.

While specific experimental or calculated logP values for ATTO 590 are not readily available in
public literature, it is consistently categorized as "moderately hydrophilic".[1][2] This suggests a
balance between its water-soluble characteristics and its ability to interact with hydrophobic
environments, which can be advantageous in cellular imaging applications.

Solubility of ATTO 590

The solubility of a fluorescent dye is a key factor for its practical application in labeling and
imaging experiments. ATTO 590 is reported to have good water solubility.[2] For many
fluorescent dyes, including those in the ATTO family, polar aprotic solvents like dimethyl
sulfoxide (DMSOQO) and dimethylformamide (DMF) are also commonly used to prepare
concentrated stock solutions.

Quantitative Solubility Data

Specific quantitative solubility data for ATTO 590 in various solvents (e.g., in mg/mL or mmol/L)
is not extensively documented in readily accessible datasheets or scientific literature. The
following table summarizes the available qualitative information.

Property Description Source

Hydrophilicity Moderately hydrophilic [11[2]

Water Solubility Good [2]

Common Solvents for Stock General knowledge for
DMSO, DMF

Solutions fluorescent dyes

Experimental Protocols for Determining
Hydrophilicity and Solubility
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To enable researchers to obtain precise quantitative data for ATTO 590, this section provides
detailed experimental protocols for the determination of its octanol-water partition coefficient
(logP) and solubility.

Determination of Octanol-Water Partition Coefficient
(LogP) by Shake-Flask Method

This protocol is based on the classical and highly reliable shake-flask method.

Materials:

ATTO 590 (solid form)

e 1-Octanol (reagent grade, pre-saturated with water)

e Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

e \ortex mixer

o Centrifuge

o UV-Vis Spectrophotometer

e Quartz cuvettes

¢ Volumetric flasks and pipettes

Procedure:

e Preparation of Pre-saturated Solvents:

o Mix equal volumes of 1-octanol and PBS (pH 7.4) in a separatory funnel.

o Shake vigorously for 10 minutes and then allow the phases to separate completely
overnight.

o Collect the octanol (top layer) and PBS (bottom layer) into separate, sealed containers.
These are your pre-saturated solvents.
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Preparation of ATTO 590 Stock Solution:

o Accurately weigh a small amount of ATTO 590 and dissolve it in a known volume of the
pre-saturated PBS to create a stock solution with a concentration that gives an
absorbance reading in the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

Partitioning:

o In a centrifuge tube, combine a known volume of the ATTO 590 stock solution in PBS with
an equal volume of pre-saturated 1-octanol.

o Cap the tube tightly and vortex vigorously for 5 minutes to ensure thorough mixing and
facilitate partitioning.

o Let the tube stand to allow for initial phase separation.
Equilibration and Phase Separation:

o Centrifuge the tube at a sufficient speed and duration (e.g., 2000 x g for 10 minutes) to
ensure complete separation of the octanol and aqueous phases.

Sample Analysis:

o Carefully withdraw an aliquot from the aqueous (bottom) phase and the octanol (top)
phase using separate, clean pipettes.

o Measure the absorbance of each aliquot at the maximum absorption wavelength (Amax) of
ATTO 590 (approximately 593 nm) using the UV-Vis spectrophotometer. Use the
corresponding pre-saturated solvent as the blank.

o If necessary, dilute the samples with their respective pre-saturated solvents to bring the
absorbance into the linear range of the instrument. Account for any dilution factors in the

final calculation.
Calculation of LogP:

o Using a previously established calibration curve of ATTO 590 in both pre-saturated PBS
and pre-saturated 1-octanol, determine the concentration of the dye in each phase.
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o Calculate the partition coefficient (P) using the following formula:
» P =[Concentration in Octanol] / [Concentration in Aqueous Phase]
o The LogP is the base-10 logarithm of P:

» LogP =1ogl10(P)

Determination of Solubility by Spectrophotometric
Method

This protocol allows for the determination of the saturation solubility of ATTO 590 in a given
solvent.

Materials:

ATTO 590 (solid form)

e Solvent of interest (e.g., water, PBS, DMSO)
o Small vials with screw caps

o Orbital shaker or vortex mixer

e Microcentrifuge or centrifuge

e UV-Vis Spectrophotometer

e Quartz cuvettes

¢ Volumetric flasks and pipettes

Procedure:

e Sample Preparation:

o Add an excess amount of solid ATTO 590 to a series of vials. The amount should be more
than what is expected to dissolve.
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o Add a known volume of the desired solvent to each vial.
Equilibration:
o Seal the vials tightly.

o Place the vials on an orbital shaker or vortex them intermittently at a constant temperature
(e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached
and the solution is saturated.

Separation of Undissolved Solid:

o Centrifuge the vials at high speed to pellet the undissolved solid ATTO 590.

Preparation of Dilutions:

o Carefully withdraw a known volume of the supernatant from each vial, being cautious not
to disturb the pellet.

o Perform a series of accurate serial dilutions of the supernatant with the same solvent. The
final concentrations of the dilutions should fall within the linear range of the
spectrophotometer.

Spectrophotometric Measurement:

o Measure the absorbance of each diluted sample at the Amax of ATTO 590 using the pure
solvent as a blank.

Calculation of Solubility:

o Using a pre-determined molar extinction coefficient (€) for ATTO 590 in the specific
solvent, calculate the concentration of the diluted samples using the Beer-Lambert law (A
= ecl).

o Multiply the calculated concentration by the dilution factor to determine the concentration
of the saturated solution. This value represents the solubility of ATTO 590 in that solvent.

o The solubility can be expressed in various units, such as mg/mL or mol/L.
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Caption: Experimental workflows for determining the hydrophilicity and solubility of ATTO 590.

Conclusion

ATTO 590 is a versatile and robust fluorescent dye with favorable properties for a multitude of
life science applications. Its moderate hydrophilicity and good water solubility make it suitable
for use in aqueous environments. While precise quantitative data on its hydrophilicity and
solubility are not widely published, the detailed experimental protocols provided in this guide
offer a clear pathway for researchers to determine these critical parameters in their own
laboratories. Understanding these properties is essential for optimizing experimental design
and ensuring reliable and reproducible results in fluorescence-based assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [ATTO 590: A Technical Guide to Hydrophilicity and
Solubility]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1261490#atto-590-hydrophilicity-and-solubility]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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